Mn(III)Tap
Description
Structure
2D Structure
Properties
CAS No. |
84177-73-1 |
|---|---|
Molecular Formula |
C56H60MnN8+5 |
Molecular Weight |
900.1 g/mol |
IUPAC Name |
manganese(3+);trimethyl-[4-[10,15,20-tris[4-(trimethylazaniumyl)phenyl]porphyrin-21,22-diid-5-yl]phenyl]azanium |
InChI |
InChI=1S/C56H60N8.Mn/c1-61(2,3)41-21-13-37(14-22-41)53-45-29-31-47(57-45)54(38-15-23-42(24-16-38)62(4,5)6)49-33-35-51(59-49)56(40-19-27-44(28-20-40)64(10,11)12)52-36-34-50(60-52)55(48-32-30-46(53)58-48)39-17-25-43(26-18-39)63(7,8)9;/h13-36H,1-12H3;/q+2;+3 |
InChI Key |
JVTGPJHXEVTEMD-UHFFFAOYSA-N |
SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)[N-]3.[Mn+3] |
Canonical SMILES |
C[N+](C)(C)C1=CC=C(C=C1)C2=C3C=CC(=C(C4=CC=C([N-]4)C(=C5C=CC(=N5)C(=C6C=CC2=N6)C7=CC=C(C=C7)[N+](C)(C)C)C8=CC=C(C=C8)[N+](C)(C)C)C9=CC=C(C=C9)[N+](C)(C)C)[N-]3.[Mn+3] |
Synonyms |
manganese(III)-tetra(4-N,N,N-trimethylanilinium)porphyrin Mn(III)TAP |
Origin of Product |
United States |
Synthetic Methodologies and Strategic Ligand Design for Mn Iii Tap Complexes
Precursor Selection and Synthesis Optimization for Mn(III)Tap Derivatives
The synthesis of manganese(III) tetraazaporphyrin (this compound) complexes is a carefully orchestrated process, critically dependent on the selection of appropriate precursors and the fine-tuning of reaction conditions to achieve desired product yields and purity. The methodologies employed are diverse, ranging from conventional pathways to more optimized strategies that allow for precise control over the final product's characteristics.
The creation of Mn(III) complexes, including those with tetraazaporphyrin ligands, traditionally follows established synthetic routes. Direct metallation is a common method, involving the reaction of a pre-formed tetraazaporphyrin ligand with a suitable manganese salt. This approach offers a straightforward pathway to the desired complex, though optimization is often necessary to maximize yield and purity.
Another significant pathway is template cyclotetramerization. In this method, the macrocyclic ligand is assembled around a central manganese ion from smaller precursor molecules. This in-situ formation of the ligand can be an efficient route to the final this compound complex, as the manganese ion acts as a template, guiding the cyclization of the ligand precursors.
The choice of the starting manganese salt is a pivotal factor in controlling the oxidation state of the manganese center in the final complex. The use of manganese(II) salts, such as manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)2·4H2O), often requires an additional oxidation step to achieve the desired Mn(III) state. In contrast, employing manganese(III) precursors like manganese(III) acetate dihydrate (Mn(OAc)3·2H2O) or tris(acetylacetonato)manganese(III) (Mn(acac)3) can directly yield the Mn(III) complex. umb.eduumb.edu
Manganese(III) acetate, in particular, is a well-regarded oxidizing agent in organic synthesis, capable of initiating radical reactions through a single-electron transfer mechanism. wikipedia.orgnih.gov This property is beneficial in synthetic schemes where oxidation of the metal center is a required step. The stability of Mn(III) complexes can be influenced by the ligand environment, and for d4 transition metal complexes like Mn(acac)3, a Jahn-Teller distortion is often observed, leading to a deviation from perfect octahedral geometry. umb.edu
| Starting Manganese Salt | Typical Oxidation State | Role in Synthesis |
| Mn(OAc)2·4H2O | Mn(II) | Often requires an in-situ oxidation step to achieve Mn(III). |
| Mn(OAc)3·2H2O | Mn(III) | Acts as a direct source of Mn(III) and can also serve as an oxidizing agent. researchgate.net |
| Mn(acac)3 | Mn(III) | A stable Mn(III) precursor often used as a starting material for the synthesis of other Mn(III) compounds. umb.edu |
Temperature is another key variable that must be carefully controlled. It influences the rate of reaction and can also affect the stability of the product. Optimization of these conditions is crucial for achieving high yields of the desired this compound complex with high purity. For example, in the synthesis of tris(acetylacetonato)manganese(III), the reaction mixture is heated to near boiling to facilitate the reaction, followed by cooling to promote crystallization of the product. umb.eduyoutube.comyoutube.com
Strategic Modification of the Tap Ligand Scaffold for Tunable Properties
The introduction of various substituents onto the periphery of the Tap ligand can profoundly alter the electronic properties of the Mn(III) center. nih.gov Electron-donating groups can increase the electron density at the metal center, while electron-withdrawing groups have the opposite effect. This electronic modulation can influence the redox potential of the Mn(III)/Mn(II) couple and the catalytic activity of the complex. For instance, the stability of high-valent manganese(V)-oxo porphyrins is dependent on the electronic nature of the porphyrin ligands, with electron-deficient porphyrins leading to more stable complexes. nih.govresearchgate.net
Steric hindrance, introduced by bulky substituents, can also play a crucial role in controlling the accessibility of the metal center. nih.gov This can be used to direct the coordination of other molecules and to influence the selectivity of catalytic reactions.
| Substituent Effect | Impact on this compound Complex |
| Electronic | |
| Electron-donating groups | Increase electron density at the Mn(III) center, potentially lowering the redox potential. |
| Electron-withdrawing groups | Decrease electron density at the Mn(III) center, potentially increasing the redox potential and stabilizing higher oxidation states. nih.govresearchgate.net |
| Steric | |
| Bulky substituents | Can restrict access to the Mn(III) center, influencing substrate binding and catalytic selectivity. nih.gov |
The design of the ligand system is fundamental in dictating the coordination geometry and spin state of the Mn(III) ion. The denticity and rigidity of the ligand scaffold are key design principles. For a d4 ion like Mn(III) in an octahedral field, the electronic configuration is typically high-spin (t2g3 eg1), which can lead to significant Jahn-Teller distortions. umb.edumdpi.com
By carefully designing the ligand, it is possible to influence the ligand field strength and enforce a particular coordination geometry. For example, ligands can be designed to favor a square planar or a five-coordinate geometry, which in turn can influence the spin state of the manganese center. The rigidity of the ligand can also impact the M-O bond lengths, as seen in certain low-spin Mn(II) complexes where ligand rigidity leads to a reversal in the expected M-O bond length order compared to analogous Fe(II) complexes. nih.gov The spin state of the Mn(III) center is a critical determinant of its magnetic properties and reactivity.
Synthesis of Novel Tap Ligand Precursors and Their Complexation with Mn(III)exlibrisgroup.com
The synthesis of Mn(III) tetraazaporphyrin complexes can be broadly approached via two primary strategies: the direct metallation of a pre-formed tetraazaporphyrin (Tap) macrocycle or a template cyclotetramerization reaction. The latter approach, which involves the synthesis of the macrocycle around a central metal ion, is particularly crucial when dealing with novel Tap ligands that may have limited solubility, making direct metallation inefficient.
The template synthesis route relies on the preparation of novel ligand precursors, typically substituted fumaronitriles or phthalonitriles. These dinitrile precursors are designed with specific peripheral substituent groups (e.g., p-tert-butylphenyl, m-trifluoromethylphenyl) to modulate the electronic properties and solubility of the final this compound complex.
One established template method involves the cyclotetramerization of a substituted fumaronitrile in the presence of a manganese(II) salt, such as manganese(II) acetate, in a high-boiling solvent like 2-dimethylaminoethanol or hexanol-1. The manganese(II) ion acts as a template, organizing four molecules of the dinitrile precursor to form the tetraazaporphyrin macrocycle. The central manganese ion is subsequently oxidized from Mn(II) to the more stable Mn(III) state during the reaction or workup. This method has been successfully employed for preparing complexes like (p-tBuPh)8TAPMnIII(OAc).
Notably, this approach can overcome significant synthetic hurdles. For instance, the direct metallation of the free-base octakis(p-tert-butylphenyl)tetraazaporphyrin with manganese(II) acetate is often unsuccessful. The low solubility of the macrocycle, even in boiling dimethylformamide (DMF), prevents the reaction from proceeding and can lead to the decomposition of the ligand. In such cases, the template synthesis using the corresponding fumaronitrile precursor is the only viable route.
The general process for this template synthesis is outlined in the table below.
Table 1: Conceptual Steps for Template Synthesis of this compound Complexes
| Step | Description | Key Reagents & Conditions | Purpose |
|---|---|---|---|
| 1 | Precursor Synthesis | Varies depending on desired substituents | To create a soluble, reactive dinitrile (e.g., substituted fumaronitrile) with specific functional groups. |
| 2 | Template Cyclization | Substituted fumaronitrile, Manganese(II) salt (e.g., Mn(OAc)₂), high-boiling solvent (e.g., hexanol-1) | To form the macrocyclic Tap ligand around the central manganese ion. |
| 3 | Oxidation & Purification | Air or other mild oxidants | To ensure the central metal is in the stable Mn(III) oxidation state and to isolate the final complex. |
Emerging Synthetic Approaches and Advanced Preparative Techniques
In the pursuit of more efficient, rapid, and high-yielding synthetic protocols for metalloporphyrinoids, microwave-assisted synthesis has emerged as a significant advanced preparative technique. Conventional methods for the metallation of porphyrin and tetraazaporphyrin ligands often require prolonged heating (up to 48 hours) in high-boiling solvents like DMF, frequently resulting in incomplete conversion and low yields.
Microwave synthesis utilizes microwave irradiation to heat the reaction mixture directly and efficiently, leading to a dramatic acceleration of reaction rates. This technique has been successfully applied to the synthesis of manganese-porphyrin complexes, including radiolabelled [⁵²Mn]Mn-porphyrins. exlibrisgroup.com
Research comparing microwave heating to conventional methods for the metallation of various porphyrin ligands with manganese demonstrates the clear advantages of the advanced technique. In one study, microwave-assisted synthesis at 165 °C in a 90% ethanol solvent system achieved radiochemical yields (RCY) of over 95% in just one hour. In stark contrast, conventional heating at 70 °C for the same duration resulted in minimal product formation (0-25% RCY), with most reactions failing to reach completion even after 24 hours. The use of microwave synthesis avoids the need for high-boiling point solvents like DMF and allows for significantly faster and more efficient complexation.
The comparative data below highlights the effectiveness of this emerging approach.
Table 2: Comparison of Microwave vs. Conventional Heating for Mn-Porphyrinoid Synthesis
| Synthesis Method | Ligand Type | Temperature | Time | Radiochemical Yield (RCY) | Reference |
|---|---|---|---|---|---|
| Microwave Heating | Porphyrin | 165 °C | 1 hour | >95% | |
| Conventional Heating | Porphyrin | 70 °C | 1 hour | 0-25% |
| Conventional Heating | Porphyrin | 70 °C | 48 hours | ~16% (incomplete) | |
This substantial improvement in both reaction time and yield positions microwave-assisted synthesis as a superior and advanced technique for the preparation of this compound and related manganese porphyrinoid complexes.
Advanced Spectroscopic and Structural Elucidation Methodologies for Mn Iii Tap Complexes
Vibrational Spectroscopy for Functional Group and Coordination Environment Analysis
Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a fundamental tool for identifying molecular functional groups and characterizing the immediate coordination sphere of the central manganese ion. These methods probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and the oxidation state of the metal.
Fourier Transform Infrared (FTIR) Spectroscopy Applications
Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. For Mn(III)Tap complexes, FTIR spectra provide valuable information on the porphyrin macrocycle and the vibrations of axial ligands coordinated to the manganese center. The resulting spectrum is a unique fingerprint of the molecule's structure. mdpi.comresearchgate.net
FTIR-ATR (Attenuated Total Reflection) spectroscopy is a particularly useful variant for analyzing these complexes. mdpi.com The analysis of Mn(III) tetraphenylporphine chloride (Mn(TPP)Cl), a closely related analogue, reveals characteristic bands corresponding to the vibrations of the porphyrin ring and its peripheral phenyl groups. thaiscience.info Changes in the FTIR spectrum upon metallation of the free-base porphyrin can confirm the coordination of the manganese ion. Furthermore, surface-enhanced infrared absorption (SEIRA) studies show that interactions between the porphyrinic manganese and a substrate surface can lead to significant spectral shifts, indicating a specific orientation and a charge-transfer interaction. thaiscience.info
Key vibrational bands in the FTIR spectrum can be assigned to specific molecular motions, often aided by computational calculations. These assignments help in confirming the structural integrity of the complex and probing the Mn-ligand bonding environment. mdpi.com
Table 1: Selected FTIR Vibrational Frequencies for a Representative Mn(III) Porphyrin Complex (Mn(TPP)Cl) Data sourced from studies on Mn(TPP)Cl, an analogue of this compound.
| Frequency (cm⁻¹) | Assignment | Reference |
| ~1597 | Phenyl C=C stretching | researchgate.net |
| ~1440 | Pyrrole C=C stretching | researchgate.net |
| ~1346 | Phenyl C-H in-plane bending | researchgate.net |
| ~1070 | Pyrrole ring breathing | researchgate.net |
| ~1006 | Phenyl ring breathing | researchgate.net |
| ~798 | Pyrrole C-H out-of-plane bending | researchgate.net |
| ~754 | Phenyl C-H out-of-plane bending | researchgate.net |
| ~700 | Phenyl C-H out-of-plane bending | researchgate.net |
Raman Spectroscopy for Vibrational Fingerprinting
Raman spectroscopy provides information complementary to FTIR by detecting the inelastic scattering of monochromatic light. When the excitation laser wavelength coincides with an electronic absorption band of the molecule, a Resonance Raman (RR) effect occurs, selectively enhancing the vibrations coupled to that electronic transition. researchgate.net This technique is exceptionally sensitive for studying metalloporphyrins.
For this compound complexes, RR spectroscopy can differentiate between vibrations associated with porphyrin-centered π→π* transitions and those linked to ligand-to-metal charge transfer (LMCT) transitions. elsevierpure.com Excitation within the Soret band typically enhances porphyrin macrocycle vibrations, while excitation into the charge-transfer bands can amplify modes involving the manganese ion and its axial ligands. elsevierpure.com
Certain Raman bands are known to be sensitive to the oxidation and spin state of the central metal ion, acting as valuable "marker bands". researchgate.net For instance, shifts in high-frequency porphyrin skeletal modes can indicate changes in the electron density distribution within the macrocycle upon redox changes at the manganese center. researchgate.net Low-frequency Raman spectra (100-500 cm⁻¹) are particularly informative, containing vibrations associated with the Mn-axial ligand bond and distortions of the porphyrin core, such as the out-of-plane position of the manganese ion. elsevierpure.com
Table 2: Key Resonance Raman Marker Bands for Mn(III) Porphyrins
| Frequency Range (cm⁻¹) | Assignment and Significance | Reference |
| 100 - 500 | Mn-axial ligand stretching modes (e.g., Mn-halide). Sensitive to ligand identity. | elsevierpure.com |
| 1355 - 1375 | ν4 band. Sensitive to metal oxidation state (oxidation state marker). | researchgate.net |
| 1480 - 1510 | ν3 band. Core-size marker, sensitive to coordination number and spin state. | researchgate.net |
| 1550 - 1570 | ν2 band. Sensitive to oxidation state and π-backbonding. | researchgate.net |
| 1600 - 1640 | ν10 band. Sensitive to peripheral substituent effects. | elsevierpure.com |
Electronic Absorption Spectroscopy for D-Orbital Splitting and Charge Transfer Transitions
Electronic absorption spectroscopy, particularly in the ultraviolet-visible (UV-Vis) range, is a cornerstone technique for characterizing the electronic structure of this compound complexes. The spectra are dominated by intense transitions involving the porphyrin π-system and charge transfer events between the ligand and the manganese d-orbitals.
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
The UV-Vis spectra of Mn(III) porphyrins are distinct from their free-base porphyrin precursors and other metalloporphyrins. acs.org The most prominent feature is the Soret (or B) band, which is significantly red-shifted (shifted to a longer wavelength) and reduced in intensity upon insertion of Mn(III). acs.org This band, typically found between 460-480 nm, is assigned to an intense charge transfer transition from the porphyrin a1u(π) and a2u(π) orbitals to the metal eg(dπ) orbitals, mixed with the typical porphyrin π→π* transitions. nih.gov
In addition to the Soret band, the spectrum displays weaker Q-bands in the 500-700 nm region. Unlike many metalloporphyrins which show two Q-bands, Mn(III) complexes often exhibit multiple bands (typically labeled III, IV, V, Va, VI). nih.gov The lower energy bands (QI and QII) are often shifted into the near-infrared region. nih.gov This complex band structure arises from the mixing of porphyrin π→π* transitions with ligand-to-metal charge transfer (LMCT) transitions, a consequence of the partially filled d-orbitals of the Mn(III) ion. nih.gov
Table 3: Typical UV-Vis Absorption Bands and Assignments for Mn(III) Porphyrins
| Band Label | Wavelength Range (nm) | Assignment | Reference |
| V, Va, VI | 350 - 500 | Soret (B) band and associated charge transfer bands (a1u(π), a2u(π) → eg(dπ)) | nih.gov |
| III, IV | 500 - 700 | Q-bands (π→π*) with significant LMCT character | nih.gov |
| I, II | > 700 (NIR) | Low-energy Q-bands, often shifted into the near-infrared region | nih.gov |
Time-Dependent Density Functional Theory (TD-DFT) for Spectral Prediction and Interpretation
Due to the complexity of the electronic spectra of Mn(III) porphyrins, experimental assignments are heavily supported by theoretical calculations. Time-Dependent Density Functional Theory (TD-DFT) has emerged as a powerful computational method for predicting and interpreting these spectra.
TD-DFT calculations can model the electronic transitions by calculating their energies (wavelengths) and oscillator strengths (intensities). This allows for the confident assignment of the experimentally observed bands, which is often ambiguous from empirical data alone. For Mn(III) porphyrins, TD-DFT confirms that the characteristic red-shifted Soret band is not a pure porphyrin-based π→π* transition but has significant LMCT character. Similarly, it helps to deconstruct the multiple Q-bands by identifying the specific molecular orbitals involved in each transition. These calculations provide a detailed picture of the electronic structure and the profound influence of the Mn(III) d-orbitals on the porphyrin's optical properties.
Magnetic Resonance Techniques for Electronic Structure and Spin State Determination
The Mn(III) ion in a porphyrin environment is a paramagnetic d⁴ system, typically possessing a high-spin (S=2) ground state. Magnetic resonance techniques, which probe the interactions of electron and nuclear spins with an external magnetic field, are therefore indispensable for characterizing its electronic structure and spin state.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a primary technique for studying paramagnetic species like this compound. Because Mn(III) is a non-Kramers ion (integer spin S=2), it can be "EPR-silent" at conventional X-band frequencies. ufl.edu However, high-frequency and high-field EPR (HFEPR) spectroscopy allows for the observation of detailed spectra. ufl.eduacs.orgnih.gov
Analysis of HFEPR spectra allows for the precise determination of the spin Hamiltonian parameters, including the g-tensor and the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). The ZFS arises from the splitting of the spin sublevels in the absence of a magnetic field and is highly sensitive to the coordination geometry and electronic structure of the metal ion. For Mn(III) porphyrins, a large, negative D value is characteristic, reflecting a significant distortion from perfect octahedral symmetry (Jahn-Teller distortion). ufl.edunih.gov These parameters provide a quantitative description of the electronic ground state. acs.orgnih.gov
Table 4: Representative Spin Hamiltonian Parameters for High-Spin (S=2) Mn(III) Porphyrin Complexes from HFEPR
| Complex | D (cm⁻¹) | E (cm⁻¹) | g-value (isotropic) | Reference |
| (Tetraphenylporphyrinato)manganese(III) chloride | ≈ -2.3 | 0 | ≈ 2.00 | acs.org |
| meso-tetrasulfonato-porphyrinatomanganese(III) | -3.16 ± 0.02 | 0 | 2.00 ± 0.02 | nih.gov |
| Mn(III) in Myoglobin | -3.79 | 0.08 | 2.0 | nih.gov |
Due to the paramagnetic nature of the Mn(III) center, conventional high-resolution Nuclear Magnetic Resonance (NMR) spectra of the porphyrin protons are often difficult to obtain, as the unpaired electrons cause extreme broadening and large shifts of the NMR signals. acs.orgresearchgate.net However, NMR techniques can still provide crucial information by exploiting these paramagnetic effects. The large hyperfine shifts are highly sensitive to the molecule's electronic environment. nih.gov Furthermore, the paramagnetic enhancement of the relaxation rates of nearby nuclei, such as solvent water protons, is a key principle. This property, known as relaxivity, is fundamental to the function of Mn(III) porphyrins as potential contrast agents for Magnetic Resonance Imaging (MRI). acs.org By measuring the nuclear magnetic relaxation dispersion (NMRD) profiles, which chart relaxivity as a function of the magnetic field strength, researchers can gain insight into the dynamics of water exchange and the electronic relaxation of the Mn(III) center. acs.org
Table of Mentioned Compounds
| Abbreviation/Common Name | Full Chemical Name |
| This compound | Manganese(III) tetra-aryl-porphyrin |
| Mn(TPP)Cl | (5,10,15,20-Tetraphenylporphyrinato)manganese(III) chloride |
| Mn(TSP) | meso-tetrasulfonato-porphyrinatomanganese(III) |
| Mn(III) in Myoglobin | Manganese(III) protoporphyrin IX reconstituted in myoglobin |
| Free-base porphyrin | A porphyrin macrocycle without a central metal ion |
Electron Paramagnetic Resonance (EPR) Spectroscopy for Paramagnetic Mn(III) Centers (S=2)
Electron Paramagnetic Resonance (EPR) spectroscopy is a powerful tool for studying paramagnetic species, such as the high-spin Mn(III) ion (3d⁴, S=2) in this compound complexes. The integer spin of the Mn(III) center presents unique challenges for conventional EPR, often necessitating high-frequency and high-field EPR (HFEPR) techniques for accurate characterization.
Analysis of Mn(III) porphyrin complexes using HFEPR yields critical information about the electronic environment of the manganese center through the determination of spin Hamiltonian parameters. These parameters include the g-values, which are typically close to the free-electron value of 2.00, and the zero-field splitting (ZFS) parameters, D (axial) and E (rhombic). The ZFS parameters provide insight into the symmetry of the ligand field around the Mn(III) ion. For instance, a study on a water-soluble Mn(III) porphyrin, mesotetrasulfonato-porphyrinatomanganese(III) (Mn(TSP)), in a frozen aqueous solution yielded a D value of -3.16 cm⁻¹ and an E value of 0, indicating a rigorously axial spin system nih.gov. In contrast, another Mn(III) complex, Mn(salen), in a frozen organic solution showed a D value of -2.47 cm⁻¹ and an |E| value of 0.17 cm⁻¹, suggesting a more rhombic environment nih.gov.
The temperature dependence of the EPR signal can also confirm the negative sign of the D value, as observed in a study of manganese(III) protoporphyrin IX reconstituted myoglobin nih.gov. The hyperfine splitting pattern, arising from the interaction of the electron spin with the ⁵⁵Mn nucleus (I = 5/2), provides further diagnostic information about the coordination environment of the Mn(III) site nih.gov. Parallel polarization EPR studies can be particularly useful for detecting integer spin Mn(III) complexes, which may be less visible in conventional perpendicular mode EPR researchgate.net.
Table 1: Representative Spin Hamiltonian Parameters for High-Spin Mn(III) Complexes
Nuclear Magnetic Resonance (NMR) Spectroscopy for Diamagnetic Analogues or Ligand Characterization
Direct ¹H NMR analysis of paramagnetic this compound complexes is challenging due to the presence of the Mn(III) center, which causes significant broadening and shifting of the NMR signals, often rendering them undetectable researchgate.net. The d⁴ electron configuration of the trivalent manganese ion leads to a large paramagnetic sphere of influence, obscuring the signals of protons in close proximity to the metal center researchgate.net.
To overcome this limitation, NMR spectroscopy is typically employed to characterize the free-base tetraarylporphyrin ligands or their diamagnetic metal complexes, such as those with Zn(II) ulisboa.ptacs.org. These studies provide crucial information about the structure and purity of the porphyrin macrocycle before metallation with manganese.
The ¹H NMR spectra of symmetrical tetraarylporphyrins are generally simple due to the molecule's high symmetry ulisboa.pt. Key resonances include those of the β-pyrrolic protons, the ortho- and meta-protons of the meso-aryl groups, and the internal N-H protons of the free-base porphyrin. The chemical shifts of these protons are highly sensitive to the aromatic ring current of the porphyrin macrocycle and the nature of any substituents on the aryl rings ulisboa.ptulisboa.pt. For example, in the ¹H NMR spectrum of free-base tetra(p-carboxyphenyl)porphyrin (H₂TCPP), the eight β-pyrrolic protons appear as a single peak at 8.8 ppm, indicating their equivalence due to the tautomerism of the inner amine hydrogens asianpubs.org.
Table 2: Representative ¹H NMR Chemical Shifts (ppm) for Tetraarylporphyrin Systems in CDCl₃
| Porphyrin System | β-Pyrrolic Protons | Aryl Protons (ortho, meta) | N-H Protons | Reference |
| H₂TPP | ~8.8 | ~8.2 (m), ~7.7 (m) | ~ -2.8 | ulisboa.ptpacific.edu |
| H₂TCPP (in basic solution) | 8.8 | 8.2 - 8.4 | - | asianpubs.org |
| Zn(II)TPP | ~8.9 | ~8.3 (m), ~7.8 (m) | N/A | ulisboa.pt |
Note: Chemical shifts can vary depending on the solvent and concentration.
X-ray Diffraction Techniques for Solid-State Structural Characterization
Single-Crystal X-ray Diffraction (SC-XRD) for Precise Molecular Geometry
SC-XRD studies on various Mn(III) porphyrins have revealed an octahedral coordination geometry around the manganese center, often with two axial ligands, such as water molecules rsc.org. The manganese ion is typically coordinated to the four nitrogen atoms of the porphyrin macrocycle in the equatorial plane. The planarity of the porphyrin core and the orientation of the meso-aryl substituents can also be precisely determined. The detailed structural data obtained from SC-XRD is essential for structure-property relationship studies and for validating computational models.
Table 3: Illustrative Crystallographic Data from SC-XRD
| Parameter | Description |
| Crystal System | The symmetry of the crystal lattice (e.g., monoclinic, cubic). |
| Space Group | The specific symmetry group of the crystal. |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |
| Mn-N bond lengths | The distances between the central manganese ion and the porphyrin nitrogen atoms. |
| Mn-axial ligand bond lengths | The distances between the manganese ion and the axially coordinated ligands. |
| Coordination Geometry | The arrangement of ligands around the central metal ion (e.g., octahedral). |
Powder X-ray Diffraction (PXRD) for Bulk Material Phase Identification and Crystallinity
Powder X-ray diffraction (PXRD) is a valuable technique for the characterization of polycrystalline or bulk samples of this compound complexes. It is primarily used to identify the crystalline phase of a material by comparing the experimental diffraction pattern with simulated patterns from single-crystal data or reference databases mdpi.com.
PXRD is also instrumental in assessing the bulk purity and crystallinity of a synthesized material. Sharp, well-defined peaks in a PXRD pattern are indicative of a highly crystalline material, whereas broad features suggest the presence of amorphous or poorly crystalline phases acs.orgnih.gov. This is particularly important in the context of metal-organic frameworks (MOFs) or other extended structures incorporating metalloporphyrins, where the degree of crystallinity can significantly impact the material's properties acs.orgrsc.org. The stability of the crystalline structure under different conditions, such as in various solvents or upon heating, can also be monitored using PXRD mdpi.comrsc.org.
Extended X-ray Absorption Fine Structure (EXAFS) and X-ray Absorption Near-Edge Structure (XANES) for Local Coordination Environment
X-ray Absorption Spectroscopy (XAS), which includes both EXAFS and XANES, is a powerful element-specific technique for probing the local geometric and electronic structure around the manganese atom in this compound complexes.
XANES analysis of the Mn K-edge provides information about the oxidation state and coordination geometry of the manganese center. The energy of the absorption edge shifts to higher values with an increasing oxidation state of the manganese ion pyrometallurgy.co.zaanl.gov. The pre-edge features in the XANES spectrum are particularly sensitive to the coordination environment and can help distinguish between different geometries nih.gov. For example, a study comparing Mn(III), Mn(IV), and Mn(V) porphyrin complexes showed clear changes in the XANES spectra upon oxidation nih.gov.
EXAFS provides information about the local atomic environment of the absorbing atom, yielding data on the number, type, and distance of neighboring atoms. Analysis of the EXAFS region can determine the Mn-N and Mn-axial ligand bond distances with high precision. In a study of a Mn(III) porphyrin complex, the EXAFS data was best fit by five Mn-N/O interactions at a distance of 2.01 Å, consistent with a five-coordinate species nih.gov. This technique is particularly valuable for studying non-crystalline or solution samples where diffraction methods are not applicable.
Table 4: Information Derived from XANES and EXAFS of Mn Porphyrins
| Technique | Information Provided | Example Finding | Reference |
| XANES | Oxidation state of Mn, Coordination geometry (e.g., centrosymmetric vs. non-centrosymmetric) | The rising edge of the spectrum can confirm the +3 oxidation state of manganese. | pyrometallurgy.co.zaacs.org |
| EXAFS | Number and type of coordinating atoms, Bond distances (e.g., Mn-N, Mn-O) | A Mn(III) porphyrin was found to have 5 Mn-N/O interactions at 2.01 Å. | nih.gov |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Confirmation
Mass spectrometry (MS) is an essential analytical technique for confirming the molecular weight and elemental composition of this compound complexes. Electrospray ionization (ESI) is a commonly used soft ionization technique for metalloporphyrins, which allows for the generation of intact molecular ions nih.gov. The resulting mass spectrum provides a precise measurement of the mass-to-charge ratio (m/z) of the complex, which can be used to confirm its identity.
Tandem mass spectrometry (MS/MS) can be employed to study the fragmentation patterns of the molecular ion. This involves isolating the parent ion and subjecting it to collision-induced dissociation (CID). The resulting fragment ions provide valuable structural information. For meso-substituted porphyrins, common fragmentation pathways include the loss of meso-substituents or fragmentation within the substituents themselves acs.org. The fragmentation behavior can be influenced by the nature of the central metal and the structure of the porphyrin macrocycle acs.org. The ionization process itself is influenced by the oxidation potential of the metalloporphyrin, with species having lower oxidation potentials being ionized more readily nih.gov. In some cases, the dominant ionization process involves oxidation to form a radical cation (M⁺•) rather than protonation ([M+H]⁺) rockefeller.edu.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful soft ionization technique used to determine the molecular weight and stoichiometry of thermally labile and high-molecular-weight compounds like this compound complexes. The method involves the formation of gas-phase ions from a liquid solution, which are then analyzed by a mass spectrometer. This technique is particularly valuable as it often allows for the observation of the intact molecular ion with minimal fragmentation, providing direct confirmation of the complex's composition.
In the analysis of manganese complexes, ESI-MS provides critical data on the mass-to-charge ratio (m/z) of the species in solution. For instance, in studies of related manganese(III) complexes, ESI-MS has been used to confirm the coordination of ligands by observing the corresponding mass shift. The isotopic signature of manganese and other elements within the complex provides a characteristic pattern that aids in the unambiguous identification of the compound. High-resolution ESI-MS can provide accurate mass measurements, enabling the determination of the elemental composition of the complex with high confidence.
Table 1: Illustrative ESI-MS Data for a Mn(III)-Peroxo Complex
| Species | Isotope | Observed m/z | Calculated m/z |
|---|---|---|---|
| [Mn(II)Complex + H]⁺ | - | 543.29 | - |
| [Mn(III)(OOH)Complex + H]⁺ | ¹⁶O | 576.2703 | 576.2706 |
| [Mn(III)(OOH)Complex + H]⁺ | ¹⁸O | 580.2794 | - |
Note: Data is illustrative and based on a related Mn(III) complex to demonstrate the application of the technique.
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) mass spectrometry is another soft ionization technique that is highly effective for the analysis of non-volatile and large molecules such as metalloporphyrins. nih.gov In this method, the analyte is co-crystallized with a matrix compound that strongly absorbs laser energy. A pulsed laser irradiates the sample, causing the matrix to desorb and ionize the analyte molecules, which are then accelerated into a time-of-flight analyzer.
A key advantage of MALDI-TOF for analyzing compounds like this compound is its high sensitivity and tolerance to salts. nih.gov The choice of matrix is crucial to avoid spectral interference, especially in the low-mass range. For porphyrin analysis, matrices like meso-tetrakis(pentafluorophenyl)porphyrin have been successfully used to minimize matrix-related signals in the lower m/z region. gsu.edu MALDI-TOF can provide not only the molecular weight of the parent complex but also structural information through the analysis of fragmentation patterns generated by tandem MS (MS/MS) experiments. nih.gov This allows for the characterization of the peripheral substituents on the tetraazaporphyrin ring.
Direct Analysis in Real Time (DART) Mass Spectrometry
Direct Analysis in Real Time (DART) mass spectrometry is an ambient ionization technique that allows for the rapid analysis of samples in their native state with little to no sample preparation. researchgate.netnih.govnih.gov The DART ion source generates a stream of heated, excited-state gas (typically helium or nitrogen) that is directed at the sample surface. researchgate.netnih.gov The excited gas desorbs and ionizes the analyte, which is then drawn into the mass spectrometer.
DART is considered a soft ionization technique, typically producing simple mass spectra dominated by protonated molecules [M+H]⁺ or, in negative ion mode, deprotonated molecules [M-H]⁻. researchgate.net This simplifies spectral interpretation. Its ability to analyze solid or liquid samples directly from surfaces makes it a potentially powerful tool for the high-throughput screening of this compound complexes, for example, in monitoring synthesis reactions or assessing purity without the need for dissolution or chromatographic separation. researchgate.net While specific applications to this compound are not widely documented, the technique's proven utility for a vast range of chemical compounds suggests its applicability for the rapid surface analysis and characterization of these metalloporphyrins. nih.gov
Electrochemical Methods for Redox Behavior Investigations
The electrochemical properties of this compound complexes are central to their potential applications, particularly in catalysis. Electrochemical methods provide fundamental insights into the redox potentials and the stability of different oxidation states of the central manganese ion.
Cyclic Voltammetry for Redox Potential Mapping
Cyclic Voltammetry (CV) is a primary electrochemical technique used to investigate the redox behavior of metalloporphyrins. It involves scanning the potential of an electrode linearly with time and measuring the resulting current. The resulting voltammogram provides information about the redox potentials and the reversibility of electron transfer processes.
For Mn(III) porphyrin complexes, CV is used to map the potentials associated with the Mn(III)/Mn(II) and Mn(IV)/Mn(III) redox couples. rsc.org These potentials are highly sensitive to the electronic environment of the manganese center, which is influenced by the axial ligands and the peripheral substituents on the porphyrin ring. Studies on various water-soluble Mn(III) porphyrins have shown that the oxidation of Mn(III)P to Mn(IV)P typically occurs at potentials between +0.8 V and +0.9 V. nih.gov The reversibility of these processes provides information on the stability of the generated Mn(II) and Mn(IV) species.
Table 2: Redox Potentials of Selected Mn(III) Porphyrin Complexes
| Compound | Redox Couple | Potential (V vs. Ag/AgCl) | Solvent/Electrolyte |
|---|---|---|---|
| Mn(III)TCPP | Mn(IV)/Mn(III) | +0.898 | 0.1 M PBS, pH 7.4 |
| Mn(III)TSPP | Mn(IV)/Mn(III) | +0.889 | 0.1 M PBS, pH 7.4 |
| Mn(III)TMPyP | Mn(IV)/Mn(III) | +0.830 | 0.1 M PBS, pH 7.4 |
Source: Data derived from studies on water-soluble manganese porphyrins. nih.gov
Spectroelectrochemistry for Correlating Electronic Structure with Redox States
Spectroelectrochemistry combines electrochemical and spectroscopic techniques in a single experiment to obtain spectral data of species generated at an electrode surface. researchgate.net For this compound complexes, UV-Visible spectroelectrochemistry is particularly informative. By using an optically transparent electrode, the UV-Vis absorption spectrum of the complex can be recorded as the potential is swept, allowing for the direct correlation of spectral changes with specific redox events. acs.org
The electronic absorption spectrum of a Mn(III) porphyrin is characterized by an intense Soret band (or B band) near 470-480 nm and weaker Q bands in the 500-700 nm region. These bands are sensitive to the oxidation state of the central metal. Upon electrochemical reduction to Mn(II), significant shifts in the Soret band and changes in the Q band region are observed. Similarly, oxidation to Mn(IV) or the formation of a Mn(V)-oxo species results in a distinct electronic spectrum. nih.gov These spectral signatures serve as fingerprints for each oxidation state, enabling the identification of intermediates in catalytic cycles and providing deep insight into the electronic structure of the electrochemically generated species. researchgate.net
Theoretical and Computational Investigations of Mn Iii Tap Complexes
Density Functional Theory (DFT) Studies for Electronic Structure and Reactivity
Density Functional Theory has become a cornerstone in the computational study of transition metal complexes like Mn(III)Tap. It offers a balance between computational cost and accuracy, enabling the detailed investigation of electronic structure, geometry, and reactivity. arxiv.orgnih.gov
A fundamental step in the computational analysis of this compound is geometry optimization. youtube.com This process involves finding the minimum energy structure of the molecule, which corresponds to its most stable three-dimensional arrangement. DFT calculations are employed to iteratively adjust the atomic coordinates until the forces on each atom are close to zero. arxiv.org The choice of the exchange-correlation functional and the basis set is critical for obtaining accurate results. nih.gov
Commonly used functionals for such systems range from pure functionals (like PBE) to hybrid functionals (like B3LYP and PBE0) and meta-GGA functionals (like TPSSh). chemrxiv.org The basis set, which describes the atomic orbitals, is also crucial, with sets like def2-TZVP often being employed for transition metal complexes. chemrxiv.org
Once the geometry is optimized, single-point energy calculations can be performed, often with a larger basis set, to obtain a more refined electronic energy of the system. reddit.com These calculations are foundational for determining the stability of different isomers, coordination environments, and spin states.
Table 1: Comparison of DFT Functionals for Geometry Optimization This table illustrates how different DFT functionals can yield varying degrees of accuracy in predicting molecular geometries when compared to experimental data. The choice of functional is a critical aspect of the computational setup.
| Functional | Type | Common Application | Potential Advantage |
| PBE | GGA | Solid-state physics, general purpose | Computationally efficient |
| B3LYP | Hybrid | Broad use in molecular chemistry | Good balance of accuracy and cost |
| PBE0 | Hybrid | Systems where exact exchange is important | Often improves on PBE for reaction barriers |
| CAM-B3LYP | Range-separated Hybrid | Charge-transfer excitations | Better description of long-range interactions |
| M06 | Hybrid Meta-GGA | Main-group and transition metal chemistry | Includes some dispersion effects by parameterization |
High-spin manganese(III) centers, with their d⁴ electronic configuration (t₂g³ eg¹), are classic examples of systems susceptible to Jahn-Teller (JT) distortion. researchgate.netrsc.org This effect arises because the single electron in the degenerate e_g orbitals (d_z² and d_x²-y²) leads to an unstable octahedral geometry. nih.gov To achieve a lower energy state, the molecule distorts, thereby removing the orbital degeneracy. researchgate.net
In Mn(III) porphyrin systems, this typically manifests as an axial elongation, where the bonds along the z-axis (e.g., Mn-axial ligand bonds) are lengthened. nih.gov This distortion lowers the energy of the d_z² orbital, which is then occupied by the single e_g electron. researchgate.net DFT calculations are instrumental in predicting and quantifying the magnitude of this distortion, providing precise bond lengths and angles that are often in excellent agreement with X-ray crystallography data. nih.gov The JT distortion is a key factor influencing the magnetic anisotropy and reactivity of the Mn(III) center. rsc.org
The d⁴ configuration of Mn(III) allows for three possible spin states: high-spin (S=2), intermediate-spin (S=1), and low-spin (S=0). The relative energies of these states are sensitive to the ligand field environment. In the context of this compound, the strong equatorial field from the porphyrin macrocycle and the nature of the axial ligands determine the ground spin state.
DFT is used to calculate the energies of these different spin states. researchgate.net Such calculations can predict the likelihood of spin crossover (SCO), a phenomenon where the complex switches between spin states in response to external stimuli like temperature or pressure. researchgate.net For Mn(III) complexes, SCO typically occurs between the high-spin (S=2) and an intermediate- or low-spin state. researchgate.netrsc.orgrsc.org Computational studies can reveal subtle structural changes associated with the spin transition; for instance, a transition from a high-spin to a low-spin state is often accompanied by a significant shortening of the Mn-ligand bond lengths due to the depopulation of the antibonding e_g orbitals. nih.gov
Table 2: Characteristics of Mn(III) Spin States This table outlines the key differences between the possible spin states for a d⁴ Mn(III) ion, which are central to understanding its magnetic properties and potential for spin crossover behavior.
| Spin State | Spin Quantum Number (S) | d-orbital Occupancy | Jahn-Teller Distortion | Typical Mn-Ligand Bond Lengths |
| High-Spin | 2 | t₂g³ eg¹ | Strong | Longer (axially elongated) |
| Intermediate-Spin | 1 | t₂g⁴ eg⁰ | Weak or None | Intermediate |
| Low-Spin | 0 | t₂g⁴ eg⁰ | None | Shorter |
Frontier Molecular Orbital (FMO) theory simplifies the picture of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.comwikipedia.orglibretexts.org In this compound, DFT calculations can map out the energies and spatial distributions of these frontier orbitals. researchgate.net
The character of the HOMO and LUMO determines the complex's role as an electron donor or acceptor. taylorandfrancis.com Analysis of these orbitals provides insights into:
Reactivity: Predicting sites susceptible to nucleophilic or electrophilic attack.
Electronic Transitions: Understanding the nature of UV-Vis absorption bands, which often correspond to HOMO-LUMO transitions.
Redox Properties: The energy of the HOMO is related to the ionization potential (oxidation), while the LUMO energy is related to the electron affinity (reduction).
For Mn(III) porphyrins, the frontier orbitals are typically a mix of Mn d-orbitals and porphyrin π-orbitals. The precise ordering and composition of these orbitals, which can be elucidated by DFT, are crucial for understanding the catalytic activity and electronic properties of the complex.
Standard DFT functionals often fail to accurately describe long-range electron correlation, which is the origin of van der Waals or dispersion forces. q-chem.comgithub.io These forces, though individually weak, can be significant in large molecules like this compound, influencing packing in the solid state and interactions with substrates.
To address this deficiency, empirical dispersion corrections can be added to the DFT energy. q-chem.com The most common methods belong to Grimme's DFT-D family (e.g., D2, D3, D4). chemrxiv.orggithub.io These methods add a pairwise correction term to the energy that depends on the distance between atoms. Including these corrections, for example using the PBE0-D3 functional, has been shown to significantly improve the accuracy of calculated geometries for Mn(III) complexes, bringing computed bond lengths into closer agreement with experimental values. chemrxiv.orgresearchgate.netchemrxiv.org
Molecular Dynamics (MD) Simulations for Dynamic Behavior
While DFT provides a static, minimum-energy picture of this compound, Molecular Dynamics (MD) simulations are used to study its dynamic behavior over time. youtube.commdpi.com MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing researchers to observe how the complex moves, flexes, and interacts with its environment (e.g., solvent molecules) at an atomistic level. researchgate.netnih.govarxiv.org
An MD simulation requires a force field, which is a set of parameters and equations that defines the potential energy of the system and the forces acting on the atoms. mdpi.com For a complex system like this compound, these force fields are carefully parameterized to reproduce experimental or quantum mechanical data.
MD simulations of this compound can be used to investigate:
Conformational Dynamics: How the phenyl groups on the porphyrin ring rotate and how the macrocycle itself flexes.
Solvation Structure: The arrangement of solvent molecules around the complex and in the vicinity of the axial coordination sites.
Ligand Binding/Unbinding: The pathways and dynamics of axial ligand association and dissociation.
Transport Properties: How the complex diffuses through a medium.
By simulating the system over nanoseconds or longer, MD can provide a time-averaged view of the complex's properties and reveal dynamic processes that are inaccessible to static quantum chemistry methods. youtube.com
Quantum Theory of Atoms-in-Molecules (QTAIM) for Bonding Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) offers a rigorous framework for analyzing the nature of chemical bonds and interatomic interactions based on the topology of the electron density (ρ). wikipedia.orgamercrystalassn.org Developed by Richard Bader, this theory partitions a molecule into distinct atomic basins, allowing for the quantitative characterization of the bonds that link them. wikipedia.orguni-rostock.de The analysis focuses on critical points in the electron density, particularly bond critical points (BCPs), which are points of minimum electron density between two bonded atoms. uni-rostock.deresearchgate.net
Several key descriptors calculated at the BCP are used to classify the nature of an interaction:
The electron density (ρ(r)) : Its magnitude correlates with the bond order or strength.
The Laplacian of the electron density (∇²ρ(r)) : The sign of the Laplacian indicates whether the electron density is locally concentrated (∇²ρ(r) < 0), characteristic of covalent (shared) interactions, or depleted (∇²ρ(r) > 0), typical of closed-shell interactions like ionic bonds, hydrogen bonds, and van der Waals forces.
Bond Ellipticity (ε) : This parameter measures the deviation of the electron density from cylindrical symmetry along the bond path. researchgate.net A value significantly greater than zero suggests π-character in the bond. researchgate.net
In the context of this compound complexes, QTAIM analysis can be applied to elucidate the nature of the coordination bonds between the central manganese atom and the nitrogen atoms of the porphyrin macrocycle. By calculating the properties at the Mn-N BCPs, researchers can quantify the degree of covalency and the strength of these crucial bonds. Furthermore, QTAIM can characterize interactions between the this compound core and any axial ligands, providing a deeper understanding of the electronic structure.
| Interaction Type | Typical ρ(r) range (a.u.) | Typical ∇²ρ(r) sign | Description |
|---|---|---|---|
| Covalent Bond (e.g., C-C in porphyrin) | > 0.20 | Negative (-) | Significant electron sharing; local concentration of electron density. |
| Polar Covalent Bond (e.g., Mn-N) | 0.05 - 0.20 | Positive or slightly negative (+/-) | Interaction with both shared and closed-shell characteristics. |
| Hydrogen Bond | 0.002 - 0.04 | Positive (+) | Closed-shell interaction; local depletion of electron density. |
| Van der Waals Interaction | < 0.01 | Positive (+) | Weak, closed-shell interaction. |
Non-Covalent Interaction (NCI) Plot Analysis for Supramolecular Interactions
Non-Covalent Interaction (NCI) plot analysis is a computational technique used to visualize and identify weak, non-covalent interactions in three-dimensional space. nih.gov This method is based on the relationship between the electron density (ρ) and its reduced density gradient (s). nih.govjussieu.fr Non-covalent interactions are revealed in low-density, low-gradient regions. jussieu.fr
The NCI plot visualizes these interactions as isosurfaces, which are color-coded to distinguish their nature:
Blue surfaces indicate strong, attractive interactions such as hydrogen bonds.
Green surfaces represent weaker, delocalized van der Waals interactions, such as π-π stacking. researchgate.netresearchgate.net
Red surfaces signify repulsive interactions, such as steric clashes within a molecule or between molecules. researchgate.net
| Isosurface Color | Interaction Type | Example in this compound Systems |
|---|---|---|
| Blue | Strong, Attractive (e.g., Hydrogen Bond) | Interaction between axial water ligands and a counter-ion. |
| Green | Weak, Attractive (e.g., van der Waals) | π-π stacking between two porphyrin macrocycles. |
| Red | Strong, Repulsive (e.g., Steric Clash) | Steric hindrance within the core of the porphyrin ring. |
Computational Approaches to Mechanistic Elucidation of Reactions
Computational methods, particularly Density Functional Theory (DFT), are powerful tools for elucidating the detailed mechanisms of chemical reactions involving this compound complexes. nih.govnih.gov These complexes are often used as catalysts in various oxidation and functionalization reactions. rsc.org DFT calculations allow researchers to map the entire potential energy surface of a reaction, identifying the structures and energies of reactants, products, intermediates, and transition states. nih.govresearchgate.net
A typical mechanistic study involves several steps:
Geometry Optimization : The three-dimensional structures of all stationary points along the proposed reaction pathway are optimized to find their lowest energy conformations.
Energy Calculation : Single-point energy calculations, often with higher-level basis sets, are performed on the optimized geometries to obtain accurate relative energies.
Transition State Search : Sophisticated algorithms are used to locate the transition state structure connecting reactants and products.
Frequency Analysis : This calculation confirms the nature of the stationary points. A stable intermediate has all real vibrational frequencies, while a transition state has exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
Through this approach, key mechanistic questions can be answered. For instance, in oxidation reactions catalyzed by manganese porphyrins, DFT studies have been used to characterize key reactive intermediates, such as high-valent manganese-oxo species. nih.gov Calculations can determine the free energy barriers (activation energies) for different competing pathways, thereby explaining the observed product selectivity. rsc.org For example, a study on manganese porphyrin-catalyzed C-H isocyanation used DFT to show that the NCO-rebound pathway was energetically more favorable than a competing OH-rebound pathway, consistent with experimental outcomes. rsc.org These computational insights are crucial for understanding catalyst behavior and designing more efficient and selective catalytic systems. rsc.org
| Species | Description | Relative Free Energy (ΔG, kcal/mol) |
|---|---|---|
| Reactants | This compound + Substrate + Oxidant | 0.0 |
| Intermediate 1 | High-valent Mn(V)-oxo species | +15.2 |
| TS1 | Transition state for H-abstraction | +22.5 (Rate-determining step) |
| Intermediate 2 | Mn(IV)-OH + Substrate radical | +5.7 |
| TS2 | Transition state for radical rebound | +8.1 |
| Products | This compound + Functionalized Product | -35.0 |
Mechanistic Investigations of Mn Iii Tap Reactivity
Reaction Pathway Delineation and Transition State Characterization
The reaction pathways involving Mn(III) porphyrins are often complex and depend heavily on the specific reaction conditions and the nature of the substrate. In many catalytic oxidation reactions mediated by Mn(III) porphyrins, a proposed mechanism involves the formation of a high-valent manganese-oxo species, such as Mn(V)-oxo or Mn(IV)-oxo, as the active oxidant. researchgate.netnsf.govacs.orgnih.gov This high-valent species can then participate in oxygen atom transfer (OAT) or hydrogen atom transfer (HAT) reactions with the substrate. nsf.govacs.org
For instance, in the manganese(III) porphyrin-catalyzed regioselective dual functionalization of C(sp3)–H bonds, a postulated mechanism involves the creation of an active Mn(V)-oxo species. researchgate.netrsc.org This intermediate is proposed to be a highly reactive low-spin d2 complex. researchgate.net Hydrogen atom transfer from the substrate to the Mn(V)-oxo reduces it to Mn(IV)-OH and generates a radical substrate intermediate. researchgate.net
Transition state characterization provides insights into the energy profile and molecular rearrangements that occur during the rate-limiting step of a reaction. While specific transition state structures for Mn(III)Tap are not explicitly detailed in the provided snippets, studies on related manganese complexes offer general insights. For example, investigations into hydrogen atom transfer reactions mediated by manganese(III)-hydroxo and -aqua complexes have explored the nature of the transition states, suggesting asynchronous coupled proton-electron transfer (CPET) mechanisms. rsc.org The electronic substitution effect on the ligand can influence whether the pathway is oxidative or basic asynchronous CPET. rsc.org
Elucidation of Electron Transfer Mechanisms (e.g., 1e, 2e, stepwise)
Electron transfer processes are fundamental to the reactivity of Mn(III) porphyrins, which can participate in one-electron or two-electron transfer steps. nih.govnih.goviastate.edutandfonline.comresearchgate.net The mechanism of electron transfer can be outer-sphere or inner-sphere, depending on whether a direct bond is formed between the metal complex and the substrate during the transfer. tandfonline.comrsc.org
In the context of Mn(III) porphyrins acting as superoxide (B77818) dismutase mimics, the key design feature is the incorporation of electron-withdrawing groups on the porphyrin macrocycle, which adjusts the metal-centered reduction potentials to favor the rapid dismutation of superoxide. nih.gov This process involves the reduction of the electron-deficient Mn(III) complex to Mn(II) by superoxide (a one-electron transfer), followed by the reoxidation of Mn(II) to Mn(III) by superoxide, completing the catalytic cycle and producing hydrogen peroxide. nih.gov
Studies on the bacterial oxidation of Mn(II) to Mn(IV) have shown that this process occurs via two sequential one-electron transfer reactions with Mn(III) as a transient intermediate. nih.gov The Mn(II) to Mn(III) step is identified as the rate-limiting step in this enzymatic process. nih.gov
Electron transfer rates in manganese porphyrins can be influenced by the conformational distortion of the macrocycle, with slow electron transfer observed for nonplanar porphyrins. nih.gov This highlights the interplay between structural features and electronic properties in determining reactivity.
Role of Mn(III)/Mn(IV) and Mn(III)/Mn(II) Redox Couples in Reactivity
The accessible redox states of manganese, particularly the Mn(III)/Mn(IV) and Mn(III)/Mn(II) couples, are central to the catalytic activity of Mn(III) porphyrins. researchgate.netrsc.orgtandfonline.comresearchgate.netscripps.edud-nb.info These redox couples enable the complexes to participate in various transformations through the gain or loss of electrons.
In many oxidation reactions, the Mn(III) species is the precatalyst which is oxidized to a higher valent state, such as Mn(IV) or Mn(V), which then acts as the active oxidant. researchgate.netnsf.govnih.gov For example, chemical oxidation of Mn(III) porphyrin precursors with reagents like iodobenzene (B50100) diacetate can generate manganese(IV)-oxo porphyrins. nsf.gov Alternatively, oxidation with meta-chloroperoxybenzoic acid (m-CPBA) can produce manganese(V)-oxo species. nih.gov
The Mn(III)/Mn(II) redox couple is particularly relevant in reactions where the Mn(III) complex acts as an oxidant and is reduced to Mn(II). nih.govrsc.orgrsc.org This is observed in the superoxide dismutation activity of Mn(III) porphyrins, where the Mn(III) complex is reduced to Mn(II) by superoxide. nih.gov Similarly, in the autoxidation of N-hydroxyurea catalyzed by a Mn(III) porphyrin, a ligand-to-metal electron transfer leads to the formation of a Mn(II) porphyrin intermediate. rsc.org
The redox potential of the Mn(III)/Mn(II) couple can be tuned by modifying the ligand environment, which in turn affects the reactivity of the complex. nih.govnih.gov For instance, incorporating electron-withdrawing groups can increase the redox potential, making the Mn(III) species a stronger oxidant. nih.govnih.govnih.gov
Kinetics of Reaction Processes
Kinetic studies are essential for understanding the rates of reactions catalyzed by Mn(III) porphyrins and for identifying rate-determining steps. The reaction kinetics are influenced by factors such as pH, substrate concentration, catalyst concentration, and the nature of the ligands. rsc.orgrsc.orgresearchgate.netuctm.edu
Kinetic studies on the oxidation of sulfides by manganese(IV)-oxo porphyrins have determined second-order rate constants, providing quantitative measures of their reactivity. nsf.gov The reactivity order for different manganese(IV)-oxo species was found to be consistent with the electron-withdrawing capacity of the porphyrin macrocycles. nsf.gov
The kinetics of electron transfer to manganese(III) porphyrins can be slow when the macrocycle is conformationally distorted. nih.gov This highlights how structural features can impact reaction rates.
Data from kinetic studies can be used to develop models that describe the reaction processes and predict the behavior of the catalyst under different conditions. nih.govresearchgate.net For example, a Mn(III) generation and utilization model has been developed to quantify the generation and reactivity of soluble Mn(III) in the permanganate/bisulfite process. researchgate.net
Intermediate Identification and Characterization (e.g., Mn(III)-peroxo adducts, Mn(III)-hydroxido complexes)
The identification and characterization of transient intermediates are critical for unraveling the detailed mechanisms of reactions involving Mn(III) porphyrins. Spectroscopic techniques, such as UV-Vis spectroscopy and electrospray ionization mass spectrometry, are commonly used for this purpose. nih.govrsc.org
High-valent manganese-oxo species, including Mn(V)-oxo and Mn(IV)-oxo porphyrins, have been identified as key intermediates in many oxidation reactions. nsf.govacs.orgnih.gov These intermediates can be generated by reacting Mn(III) porphyrins with various oxidants. nsf.govnih.gov
Mn(III)-peroxo adducts and Mn(III)-hydroperoxo complexes are also important intermediates, particularly in reactions involving the activation of dioxygen or hydrogen peroxide. rsc.orgnih.govmdpi.com These species can be formed by the reaction of manganese complexes with O2 or H2O2. rsc.orgnih.gov The reactivity of these peroxo intermediates can be influenced by the ligand environment and the presence of acid. nih.gov
Mn(III)-hydroxido complexes have been synthesized and characterized as biomimetic models for enzymes like lipoxygenase. nih.govescholarship.org These complexes are capable of cleaving C–H bonds, and their reactivity is influenced by factors such as solution-phase speciation and intramolecular hydrogen bonding interactions. nih.govescholarship.org
In the autoxidation of N-hydroxyurea catalyzed by a Mn(III) porphyrin, a nitrosylated Mn(II) porphyrin has been identified as a significant intermediate. rsc.org The formation of this intermediate proceeds through a ligand-to-metal electron transfer and subsequent reactions involving nitric oxide. rsc.org
Isotopic Labeling Studies for Mechanism Validation
Isotopic labeling studies provide valuable evidence for validating proposed reaction mechanisms by tracing the fate of specific atoms during a reaction. While not extensively detailed for this compound specifically in the provided snippets, isotopic labeling is a common technique in mechanistic studies of metalloporphyrin-catalyzed reactions.
For example, oxygen-18 (18O) labeling studies can be used to determine the origin of oxygen atoms in oxidized products, helping to distinguish between mechanisms involving oxygen atom transfer from a high-valent metal-oxo intermediate versus those involving direct reaction with molecular oxygen or water. Studies on the reactivity of manganese(V)-oxo porphyrins have used 18O labeling to investigate oxygen exchange processes. nih.gov
Deuterium (B1214612) labeling can be used to probe hydrogen atom transfer steps and to assess kinetic isotope effects, which can provide insights into the transition state structure and the degree of bond breaking in the rate-determining step. Studies on manganese-mediated radical reactions have used deuterium labeling to investigate enolization processes. nih.gov
Influence of Ligand Design on Reactivity and Selectivity
The design of the porphyrin ligand has a profound influence on the electronic and structural properties of the Mn(III) complex, which in turn dictates its reactivity and selectivity. researchgate.netnih.govmdpi.com By modifying the substituents on the porphyrin macrocycle, researchers can tune the redox potential of the manganese center, control the accessibility of the metal site, and influence the stability of various intermediates. nih.govnih.govnih.gov
Electron-withdrawing groups on the porphyrin ligand generally make the manganese center more electron-deficient, increasing the Mn(III)/Mn(II) redox potential and enhancing the oxidizing power of the complex. nih.govnih.govnih.gov This is a key strategy in designing Mn(III) porphyrins as superoxide dismutase mimics. nih.gov
The steric properties of the ligand can affect substrate binding and the formation of reactive intermediates. Bulky substituents can create a protected environment around the metal center, influencing the selectivity of reactions.
The nature of the axial ligands also plays a crucial role in the reactivity of Mn(III) porphyrins. The coordination of different axial ligands can alter the electronic state of the manganese and influence the formation and reactivity of intermediates like Mn(III)-peroxo or Mn(III)-hydroxido species. rsc.orgnih.govescholarship.org
Studies have shown that modifying meso-substituents on Mn(III) porphyrins can lead to complexes with improved membrane solubility and catalytic activity. nih.gov This highlights how ligand design can be used to tailor the properties of Mn(III) porphyrins for specific applications.
The ligand framework can also influence the stability and reactivity of high-valent manganese intermediates. For instance, the electronic nature of porphyrin ligands affects the stability of manganese(V)-oxo species. nih.gov
The influence of ligand design extends to controlling the reaction pathway and selectivity in catalytic transformations. researchgate.netnih.gov By judiciously designing the ligand, it is possible to favor specific reaction channels and achieve desired product distributions.
Catalytic Applications of Mn Iii Tap Complexes Excluding Biological/clinical
Homogeneous Catalysis
Mn(III)Tap complexes function effectively as homogeneous catalysts in several key organic reactions, leveraging their ability to participate in electron transfer processes and activate various substrates and oxidants.
Oxidation Reactions (e.g., C-H bond activation, sulfoxidation, epoxidation, alkene oxidation)
Mn(III) porphyrins are well-established catalysts for a variety of oxidation reactions, often mimicking the activity of metalloenzymes like cytochrome P450.
Alkene Epoxidation: Mn(III) porphyrin complexes are efficient catalysts for the epoxidation of alkenes, converting them into epoxides. Studies have investigated the catalytic activity of different Mn(III) tetraarylporphyrins with varying substituents on the aryl rings, demonstrating the influence of steric and electronic effects on both chemical stability and catalytic performance. researchgate.net For instance, Mn(III)-tetrakis(2,4,6-trimethyl-3,5-dihalogenophenyl)porphyrins have been synthesized and tested for alkene epoxidations using HOCl/ClO⁻ as oxidants. researchgate.net The reaction mechanism often involves the formation of a highly reactive oxo-manganese species, [(P)MnO]⁺, which is considered the rate-determining step in the epoxidation of alkenes by hypochlorite (B82951) catalyzed by manganese(III) tetraarylporphyrins. researchgate.net The catalytic activity can be influenced by factors such as pH and the presence of axial ligands. researchgate.net
Alkene Oxidation: Beyond epoxidation, Mn(III) porphyrins can catalyze other alkene oxidation pathways, including allylic oxidation, which converts alkenes into enones. organic-chemistry.org Mn(OAc)₃, a common source of Mn(III), has been reported as a catalyst for allylic oxidation of alkenes with tert-butyl hydroperoxide. organic-chemistry.org
Sulfoxidation: Mn(III) complexes, including Schiff base complexes immobilized on supports, have shown catalytic activity in the oxidation of sulfides to sulfoxides. rsc.orgnih.gov This reaction typically employs oxidants like H₂O₂. rsc.orgnih.gov
C-H Bond Activation: While the search results don't provide explicit details on this compound catalyzed direct C-H bond activation in the context of the specified reactions, Mn(III) acetate (B1210297) is known to initiate oxidative free-radical reactions involving C-H bond cleavage to generate carbon radicals, which then undergo further transformations like additions and cyclizations. nih.govrsc.orgnih.gov This suggests a potential, albeit indirect, role for Mn(III) species in activating C-H bonds within a broader catalytic cycle.
Dehydrogenation of Alcohols
Manganese(III) complexes have emerged as catalysts for the dehydrogenation of alcohols, an important transformation for the synthesis of carbonyl compounds and other valuable chemicals. Manganese(III) porphyrin chloride complexes have been developed as catalysts for the acceptorless dehydrogenative coupling of alcohols and amines, leading to the formation of imines, tertiary amines, and quinolines with the liberation of hydrogen gas. nih.gov The proposed mechanism involves the formation of a manganese(III) alkoxide intermediate. nih.gov Other manganese(III) complexes, such as those stabilized with N-heterocyclic carbene ligands, also catalyze the oxidation of alcohols in the presence of terminal oxidants like tert-butyl hydroperoxide, with mechanistic studies supporting the involvement of a manganese(V) oxo species. rsc.orgnih.gov
Cycloaddition Reactions (e.g., CO₂ to epoxides)
Mn(III) porphyrin catalysts are active in the cycloaddition of CO₂ to epoxides, a reaction that produces cyclic carbonates, valuable chemicals and a means of CO₂ utilization. researchgate.netrsc.orgmdpi.comuky.edu Studies have investigated the effectiveness of various Mn(III) porphyrin complexes, often in combination with co-catalysts such as tetrabutylammonium (B224687) bromide, for this transformation under mild conditions, including atmospheric pressure. researchgate.netrsc.org The structure of the porphyrin ligand and the nature of axial ligands can influence the catalytic performance. researchgate.netrsc.org
| Catalyst System | Epoxide | Co-catalyst | Conditions | Product | Notes | Source |
|---|---|---|---|---|---|---|
| [Mn(III)T(2,3DCPP)IO₃] | Styrene (B11656) oxide | Tetrabutylammonium bromide | 1 atm CO₂, 60 °C | Cyclic carbonate | Best performance among tested Mn porphyrins | researchgate.net |
| [5,15-Diphenylporphyrin]manganese(III) chloride | Various | Phenyltrimethylammonium tribromide | Solvent-free, Atmospheric pressure, mild temperature | Cyclic carbonate | Most effective among tested metal porphyrins | researchgate.net |
| Mn(III)-porphyrin complexes with electron-withdrawing substituents | Epoxides | Tetrabutylammonium halides | Mild conditions | Cyclic carbonate | Activity depends on Lewis acidity and ligand structure | rsc.org |
General Organic Synthesis Methodologies
Manganese(III) acetate, a common and accessible Mn(III) species, is widely utilized to initiate oxidative free-radical reactions, serving as a valuable tool in general organic synthesis methodologies. nih.govrsc.orgnih.govrsc.orgscripps.edu These reactions often involve the one-electron oxidation of enolizable carbonyl compounds or other substrates to generate carbon radicals, which then undergo intra- or intermolecular additions and cyclizations to form new carbon-carbon and carbon-oxygen bonds. nih.govrsc.orgnih.govscripps.edu This approach has been successfully applied in the synthesis of a variety of complex molecules and natural products, including lactones, furans, pyrroles, and polycyclic structures. nih.govrsc.orgnih.govscripps.edu While these studies often use Mn(OAc)₃ directly, the underlying principle of Mn(III)-mediated single-electron transfer is relevant to the broader application of Mn(III) complexes like this compound in organic synthesis.
Heterogeneous Catalysis and Immobilization Strategies
To facilitate catalyst recovery and reusability, this compound complexes can be immobilized onto solid supports, leading to heterogeneous catalytic systems. This approach combines the benefits of homogeneous catalysis (high activity and selectivity) with those of heterogeneous catalysis (easy separation and recycling).
Immobilization on Supports (e.g., silica-coated magnetic nanoparticles, zeolites)
Immobilization of Mn(III) complexes, including porphyrins and Schiff bases, onto various solid supports has been explored to develop recyclable heterogeneous catalysts.
Silica-Coated Magnetic Nanoparticles: Mn(III) Schiff base complexes have been successfully immobilized on silica-coated iron magnetic nanoparticles. rsc.orgnih.gov This immobilization strategy allows for easy separation of the catalyst using an external magnetic field. The resulting heterogenized nanocatalysts have demonstrated effectiveness in the electrochemical oxidation of sulfides and alkenes with good recyclability. rsc.orgnih.gov For example, a Mn(III)–Schiff base complex supported on silica-coated magnetic nanoparticles showed enhanced electrochemical catalytic performance for sulfide (B99878) and alkene oxidation, achieving a high turnover frequency in styrene oxidation. rsc.orgnih.gov
| Catalyst | Support | Reaction | Oxidant | Recyclability | Notes | Source |
|---|---|---|---|---|---|---|
| Mn(III)–Schiff base complex | Silica-coated magnetic nanoparticles | Sulfide and alkene oxidation | H₂O₂ | Good (up to 6 runs) | Enhanced electrochemical performance, high TOF | rsc.orgnih.gov |
Zeolites: Manganese porphyrins have also been encapsulated or immobilized within the framework of zeolites and mesoporous molecular sieves to create heterogeneous catalysts. researchgate.net For instance, cationic manganese-porphyrins have been encapsulated in mesoporous materials like Al-MCM-41 and V-MCM-41 for the catalytic oxidation of alkenes. researchgate.net Encapsulation within modified dealuminated Y zeolite has also been reported for alkene epoxidation reactions, showing that the catalyst can be repeatedly applied. researchgate.net This approach leverages the defined pore structure of zeolites to control the reaction environment and potentially improve selectivity and stability.
| Catalyst | Support | Reaction | Oxidant | Recyclability | Notes | Source |
|---|---|---|---|---|---|---|
| Cationic Mn-porphyrin | Al-MCM-41, V-MCM-41 | Alkene oxidation | Not specified | Not specified | Produces allylic oxidation/epoxide depending on support and alkene | researchgate.net |
| MnTPP-MDAZY | Modified dealuminated Y zeolite (HY zeolite) | Alkene epoxidation | TBHP, H₂O₂ | Good (up to 3 cycles) | Activity increased under visible light | researchgate.net |
These examples highlight the successful strategies for immobilizing Mn(III) complexes on solid supports, leading to recyclable heterogeneous catalysts with promising activity in various oxidation reactions.
Performance in Gas-Phase Reactions (e.g., NOx abatement, CO oxidation, HCl oxidation)
Manganese-based catalysts, including those featuring Mn(III) species, are actively investigated for gas-phase pollutant abatement. For the selective catalytic reduction (SCR) of NOx with NH3, Mn-containing oxide catalysts exhibit high activity at low temperatures (100–300 °C) rsc.orgrsc.org. The redox properties of manganese oxides (MnOx) are key to their activity in NOx reduction rsc.orgrsc.org. Different manganese oxide phases, including Mn2O3 and Mn3O4, show activity in NH3-SCR rsc.orgresearchgate.net. For instance, amorphous Mn3O4 and Mn2O3 were found to be present in active catalysts precipitated with sodium carbonate and calcined at moderate temperatures researchgate.net. The presence of Mn3+ sites, acting as Lewis acid sites, is considered important for NH3 adsorption in the SCR mechanism rsc.org. Combining MnOx with other metal oxides like CeO2 or TiO2 can enhance catalytic activity and widen the operational temperature window rsc.orgmdpi.com. For example, Mn-Ce composites have shown high NOx removal rates at 180 °C rsc.org.
In carbon monoxide (CO) oxidation, manganese oxides, including α-Mn2O3, are known to be active catalysts rsc.orgmdpi.comuni-due.de. The activity for CO oxidation over various bulk MnOx follows the order α-Mn2O3 > Mn3O4 > MnO2 mdpi.com. Supported MnOx catalysts on materials like ZrO2, TiO2, TiO2–Al2O3, and SiO2–Al2O3 have also been studied for CO total oxidation rsc.org. The CO oxidation activity of MnOx can be improved when dispersed on supports like zirconia rsc.org. The redox cycle of Mn(II)/Mn(III) is implicated as the active redox couple in CO oxidation on some manganese-containing spinels acs.org. The addition of manganese oxide overlayers has been shown to promote CO oxidation on Pt catalysts by creating active interfacial sites acs.orgosti.gov.
Regarding HCl oxidation, while manganese dioxide (MnO2) is known to react with concentrated HCl to produce chlorine gas vedantu.comquora.comquora.com, the specific catalytic oxidation of HCl using this compound or related Mn(III) species as heterogeneous catalysts in gas-phase processes is less prominently featured in the immediate search results compared to NOx and CO abatement. However, manganese oxides in various oxidation states are generally involved in redox reactions relevant to oxidation processes.
Catalytic Ozonation Processes
Manganese-based catalysts are effective in catalytic ozonation processes for the degradation of organic pollutants in water rsc.orgrsc.orgmdpi.comresearchgate.net. Mn(III)-containing (oxyhydr)oxides, such as α-Mn2O3, γ-MnOOH, and Mn3O4, are utilized to activate peroxymonosulfate (B1194676) (PMS) and peroxydisulfate (B1198043) (PDS) in advanced oxidation processes rsc.orgnih.govresearchgate.net. These catalysts accelerate ozone decomposition to generate reactive oxygen species, such as hydroxyl radicals (•OH) and singlet oxygen (¹O2), which are responsible for pollutant degradation rsc.orgrsc.orgresearchgate.netbohrium.comacs.org. The catalytic performance of manganese oxides in ozonation is influenced by their crystal structure, morphology, and the presence of Mn(III) content rsc.orgnih.gov. For instance, Mn-Ce oxide-loaded Al2O3 catalysts have shown enhanced ciprofloxacin (B1669076) degradation during catalytic ozonation, attributed to the synergistic effect of Mn(III)/Mn(IV) and Ce(III)/Ce(IV) redox pairs researchgate.netbohrium.comacs.org. Studies have shown that Mn2O3 can be highly effective in activating PMS for the degradation of compounds like bisphenol A, with non-radical oxidation by singlet oxygen playing a significant role mdpi.com.
Surface Chemistry and Active Site Identification in Heterogeneous Systems
The catalytic activity of heterogeneous Mn(III) systems is intrinsically linked to their surface chemistry and the nature of the active sites. In manganese oxides, the presence of multiple oxidation states (Mn²⁺, Mn³⁺, Mn⁴⁺) and their interconversion are crucial for catalytic cycles rsc.orgnih.govnih.govmdpi.com. Surface Mn(III) sites are considered active in various reactions, including CO adsorption and oxidation acs.org. The structure of manganese oxides and the content of Mn(III) on the surface play a critical role in their catalytic reactivity rsc.orgnih.gov. For example, studies on Mn(III)-rich δ-MnO2 have shown that Co(II) oxidation starts at particle edges containing abundant Mn(III) nih.gov. Different crystal facets and morphologies of manganese oxides can expose different types and concentrations of active sites, influencing catalytic performance rsc.orgrsc.org. Surface hydroxyl groups and Lewis acid sites on manganese oxide catalysts also contribute to catalytic activity, particularly in processes like catalytic ozonation rsc.orgrsc.org. Identifying active surface phases is critical for understanding the catalytic behavior of metal oxide electrocatalysts, with studies on nanostructured α-Mn2O3 indicating specific surface coverages (e.g., HO* covered Mn2O3) as active for certain reactions researchgate.netrsc.org.
Mechanistic Insights into Catalytic Cycles
Mechanistic studies on Mn(III)-containing catalysts in gas-phase reactions and catalytic ozonation reveal diverse pathways, often involving redox cycles of manganese ions and the interaction with reactants and intermediates on the catalyst surface.
In NOx SCR, both Langmuir-Hinshelwood (L-H) and Eley-Rideal (E-R) mechanisms have been proposed for Mn-containing oxide catalysts rsc.orgrsc.orgrsc.orgrsc.org. The L-H mechanism involves reactions between adsorbed species (e.g., adsorbed NH3 and adsorbed NOx species), while the E-R mechanism involves a gaseous reactant reacting with an adsorbed species rsc.orgrsc.orguni-due.de. The redox property of manganese oxides, facilitating the transfer of oxygen species, is fundamental to these mechanisms rsc.orgmdpi.com.
For CO oxidation over manganese oxides, mechanisms such as Langmuir-Hinshelwood, Eley-Rideal, and Mars-van Krevelen (MvK) have been suggested mdpi.comresearchgate.net. The MvK mechanism involves lattice oxygen from the catalyst reacting with CO, followed by replenishment of oxygen vacancies by gas-phase oxygen researchgate.netfishersci.atmdpi.comresearchgate.net. The redox cycle of Mn(II)/Mn(III) is believed to be central to the CO oxidation mechanism on some Mn-containing spinels acs.org.
In catalytic ozonation, Mn(III) (oxyhydr)oxides activate oxidants like ozone or peroxysulfates through mechanisms that can involve both radical (e.g., •OH, SO4•⁻) and non-radical (e.g., ¹O2) pathways rsc.orgnih.govresearchgate.net. The activation mechanisms can differ depending on the oxidant (PMS vs PDS) and the specific Mn(III) species nih.govresearchgate.net. The simultaneous formation and conversion of different manganese oxidation states (Mn(II), Mn(III), Mn(IV)) are crucial for the catalytic performance in activating peroxysulfates nih.gov.
Understanding the reaction mechanism often involves identifying surface reaction intermediates and their interactions with active sites rsc.org. Techniques like in situ DRIFTS and theoretical calculations are employed to gain insights into these mechanisms mdpi.com.
Catalyst Stability and Reusability Studies
The stability and reusability of this compound catalysts or related Mn(III) catalytic systems are critical factors for their practical implementation. Studies on various manganese-based catalysts in the context of the discussed applications have evaluated their performance over multiple reaction cycles.
In gas-phase reactions like NOx SCR and CO oxidation, the stability of Mn-based catalysts can be affected by factors such as SO2 and water vapor, which can lead to deactivation through the formation of sulfates or competitive adsorption rsc.orgrsc.org. However, strategies like doping with other metals can enhance stability and resistance to poisoning rsc.org. Some MnOx catalysts have demonstrated good thermal stability within specific temperature ranges mdpi.com.
For catalytic ozonation, the reusability of manganese oxide catalysts has been investigated for the degradation of organic pollutants rsc.orgrsc.orgbohrium.commdpi.commdpi.com. While some decrease in activity may be observed over successive runs, often attributed to factors like the adsorption of reaction byproducts or leaching of manganese ions, many Mn-based catalysts demonstrate good functional and structural stability rsc.orgrsc.orgbohrium.commdpi.commdpi.com. For example, Mn2O3 catalysts have shown high reusability in bisphenol A degradation with PMS activation, maintaining high efficiency over multiple cycles mdpi.com. Carbon-coated Mn3O4 composites have also shown satisfactory reusability in activating persulfate, with the carbon layer providing protection acs.org.
Supramolecular Chemistry and Advanced Material Integration of Mn Iii Tap Complexes
Self-Assembly and Hierarchical Structure Formation
Mn-TAP has been shown to aggregate into helical stacks through self-assembly processes. This self-assembly is driven by noncovalent interactions between adjacent manganese porphyrin moieties upon their coordination to the manganese centers. ru.nl The synthesis of Mn-TAP typically involves reacting n-TAP with manganese(II) acetate (B1210297) in refluxing DMF, followed by oxidation. ru.nl Characterization techniques such as infrared spectroscopy and small angle neutron scattering (SANS) have been employed to investigate the assembly behavior of Mn-TAP, as traditional 1H-NMR spectroscopy is not applicable due to the paramagnetic nature of Mn(III) centers. ru.nl Infrared spectroscopy can provide insights into hydrogen bonding networks within the aggregates. ru.nl The controlled organization of functional dyes, such as porphyrin derivatives like TAP, into ordered self-assembled arrays holds potential for applications in materials science, aiming for new materials with unique photophysical and (opto)electronic properties resulting from excitonic interactions. ru.nl
Host-Guest Chemistry and Enclathration Phenomena
Research indicates that the supramolecular stacks formed by Mn-TAP possess small open spaces between adjacent porphyrin molecules. ru.nl These spaces have been considered to mimic the cavities found in enzymes. ru.nl Studies have demonstrated the binding of molecules such as DABCO within these stacks. ru.nl This binding behavior suggests that Mn-TAP supramolecular assemblies can act as hosts, accommodating guest molecules within their hierarchical structures, thereby exhibiting host-guest chemistry and enclathration phenomena. ru.nl
Metal-Organic Frameworks (MOFs) and Coordination Polymers Incorporating Mn(III)Tap
Information directly linking the specific compound "this compound" to the formation of Metal-Organic Frameworks (MOFs) or coordination polymers within the searched literature is limited. However, related research explores Mn(III)-based porphyrinic MOFs. One study describes the synthesis of a micron-biscuit Mn(III)-based porphyrinic MOF, specifically a Mn-TCPP(BPDC) MOF, formed from the self-assembly of metal ions/clusters and organic ligands. researchgate.net While this demonstrates the potential for Mn(III) centers and porphyrin-like ligands to form MOFs, it does not confirm the integration of the specific "Tap" ligand into such structures. researchgate.net MOFs are generally formed from metal ions or clusters coordinated to organic linkers, creating extended porous structures. wikipedia.orgnih.gov The synthesis of porphyrin-based MOFs is an active area of research, combining the properties of porphyrins with the structural characteristics of MOFs for various applications. researchgate.net
Interaction with Surfaces and Interfaces for Functional Materials
Specific research detailing the interaction of this compound with surfaces and interfaces for the development of functional materials was not prominently found in the conducted search. General studies highlight the crucial role of surfaces and interfaces in determining the properties of nanostructured materials and the development of functional devices. acs.orgeuropean-mrs.comeuropean-mrs.com Controlling interactions at interfaces is essential for tailoring material properties and enhancing the performance of nanoscale applications. acs.org While manganese oxides like Mn3O4 have been studied for their interactions with surfaces and molecules like CO, this research does not specifically address this compound. researchgate.netacs.org
Derivatization and Modification Strategies for Enhanced Functionality
Chemical Derivatization for Analytical Enhancement and Specificity
Chemical derivatization is a widely employed technique in analytical chemistry to improve the detectability, selectivity, and separation of analytes. This often involves converting an analyte into a different chemical species with more favorable properties for a specific analytical method, such as chromatography or mass spectrometry. researchgate.netrsc.orgkchem.orgscispace.comunipd.ituniversiteitleiden.nldigitellinc.com While general principles of chemical derivatization for analytical purposes are well-established, specific reported instances of chemical derivatization applied directly to Mn(III)Tap complexes for analytical enhancement were not prominently found in the conducted searches.
However, the concept of derivatization for analytical purposes could, in principle, be applied to this compound or related manganese complexes. For example, introducing a chromophore or a readily ionizable group onto the ligand framework or the complex could enhance detection by UV-Vis spectrophotometry or mass spectrometry, respectively. rsc.orgkchem.orgdigitellinc.com Similarly, modifying the polarity of the complex through derivatization could improve its separation characteristics in chromatographic techniques. researchgate.netkchem.orgscispace.com The effectiveness of such strategies would depend on the specific analytical target and the chemical compatibility of the this compound complex with the derivatization reagents and conditions.
Ligand Derivatization for Modulating Electronic and Steric Properties
The Tris(2-pyridylmethyl)amine (TPMA) ligand, a key component of this compound, offers multiple sites for chemical modification, primarily on the pyridyl rings or the benzylic methylene (B1212753) groups. researchgate.netrsc.orgunimi.it Such ligand derivatization is a powerful strategy to systematically alter the electronic and steric environment around the coordinated manganese(III) ion. researchgate.netresearchgate.netmdpi.comacs.orgacs.orgunipd.it
Substituents introduced onto the pyridyl rings can influence the electron density donated to the metal center. Electron-donating groups (EDGs) can increase the electron density on the nitrogen atoms, potentially strengthening the coordination bond and influencing the redox properties of the manganese ion. Conversely, electron-withdrawing groups (EWGs) can decrease electron density, potentially weakening coordination and altering redox behavior. researchgate.netacs.org Studies on other metal complexes with substituted TPMA ligands have demonstrated that modifications, such as the inclusion of EDGs on the pyridyl arms, can significantly impact catalytic activity. acs.org
Modification of the benzylic positions of the TPMA ligand can primarily affect the steric environment around the metal center and influence the ligand's conformation and flexibility. rsc.orgmdpi.com Introducing bulky substituents at these positions can create steric hindrance, which may affect the coordination geometry, the approach of substrates, or the formation of multinuclear species. researchgate.netacs.org The flexibility and donor atom properties of the ligand are known to impact the electronic and spin properties of metal complexes. mdpi.com A novel post-synthetic functionalization method targeting the benzylic position of TPMA has been reported, enabling the introduction of various functional groups and expanding the possibilities for tuning the ligand's properties. rsc.org
By carefully selecting the type and position of substituents on the TPMA ligand, researchers can exert fine control over the electronic and steric properties of the resulting this compound complexes, tailoring them for specific applications, such as optimizing catalytic activity or tuning spectroscopic features.
Post-Synthetic Modification of this compound Architectures
Post-synthetic modification (PSM) refers to chemical transformations performed on a pre-formed metal complex or framework. While PSM is a well-established strategy for modifying the properties of metal-organic frameworks (MOFs) containing various metal ions, including manganese, its application directly to discrete this compound complex architectures appears less commonly reported in the provided search results compared to ligand modification. koreascience.kr
However, the concept of modifying the coordination environment or introducing additional functionalities after the initial complex formation is relevant. For instance, the synthesis of mixed-metal complexes based on modified TPMA ligands demonstrates a form of architectural modification, where different metal centers are incorporated into a larger structure, influencing properties like chiroptical behavior.
In the context of this compound, potential post-synthetic modifications could involve:
Anion Exchange: Replacing coordinated anions (like nitrate (B79036) or perchlorate, as seen in a reported Mn-TPMA complex kchem.org) with different anions to alter the electronic structure or introduce new functionalities.
Formation of Multinuclear Structures: While TPMA typically forms mononuclear complexes with a 1:1 metal-to-ligand ratio, strategies to link this compound units together could lead to multinuclear architectures with emergent properties. researchgate.netacs.org
Future Research Directions and Emerging Applications
Exploration of Novel Ligand Architectures for Tailored Mn(III)Tap Complexes
Future research will likely focus on modifying the porphyrin ligand or exploring entirely new ligand architectures to fine-tune the properties of Mn(III) complexes, including those structurally related to this compound. This involves altering the substituents on the porphyrin ring or exploring different macrocyclic or chelating ligands. The goal is to enhance catalytic activity, improve selectivity for specific reactions, increase stability under various conditions, and modulate redox potentials for targeted applications. researchgate.netresearchgate.netoup.comresearchgate.net For instance, research on other Mn(III) complexes explores using cyclam and long-chain carboxylate ligands to enhance stability and mesogenic properties, suggesting potential for optoelectronic and smart material applications researchgate.net. Similarly, studies on Mn(III) Schiff base complexes highlight the impact of ligand design on properties and catalytic function oup.comrsc.orgresearchgate.net. Theoretical studies also play a role in designing new ligand frameworks for improved catalytic activity and stereoselectivity researchgate.netrsc.orgrsc.org.
Development of Sustainable and Green Synthetic Routes
Developing environmentally friendly and sustainable methods for synthesizing this compound and related complexes is a critical future direction. Current research in manganese chemistry is exploring green synthesis approaches, such as using water as a solvent and developing simple, efficient reaction procedures researchgate.netresearchgate.net. Future efforts will focus on minimizing waste generation, utilizing renewable resources, and developing energy-efficient synthesis protocols for this compound to align with green chemistry principles. The reusability of catalysts, including Mn(III) porphyrin complexes, is also a key aspect of sustainable synthesis researchgate.net.
Advanced Operando Spectroscopic Techniques for Real-Time Mechanistic Studies
Understanding the reaction mechanisms of this compound in various applications requires advanced spectroscopic techniques that can probe the species present and their transformations in real-time under working conditions (operando studies). Techniques such as operando X-ray absorption spectroscopy (XAS), Raman spectroscopy, and UV-Vis spectroelectrochemistry are invaluable for gaining insights into the catalytic cycles, oxidation states of manganese, and interactions with substrates rsc.orgnih.govlbl.govtu-darmstadt.deacs.orgrsc.orgresearchgate.net. Applying these techniques to this compound will provide crucial information for rational catalyst design and optimization. For example, operando XAS has been used to understand the role of manganese in cobalt manganese oxide catalysts for fuel production lbl.gov.
Integration of this compound Complexes in Smart Materials and Sensing Platforms
The redox properties and potential for optical modulation of Mn(III) complexes make them candidates for integration into smart materials and sensing platforms. nih.gov Research on oligonuclear manganese complexes has shown their potential for high-contrast electrochromism, which could be relevant for smart windows and adaptive optical technologies. nih.govnih.gov Future work could explore incorporating this compound into films, gels, or composite materials for applications such as electrochromic devices, chemical sensors, or redox-responsive systems. The ability of the ligand to impart water solubility and charge could be advantageous for developing sensing platforms in aqueous environments. ontosight.ai
Theoretical Prediction and Design of Next-Generation this compound Catalysts
Computational chemistry, particularly Density Functional Theory (DFT), will play an increasingly important role in predicting the properties and reactivity of novel this compound analogs and designing next-generation catalysts. researchgate.netrsc.orgrsc.orgnih.govrsc.org Theoretical studies can help understand the electronic structure, reaction pathways, and transition states, guiding the synthesis of more efficient and selective catalysts. researchgate.netrsc.orgrsc.org This includes designing ligands that promote specific catalytic activities or enhance interactions with target molecules. researchgate.netrsc.orgrsc.org
Addressing Challenges in Scale-Up and Industrial Implementation
Translating the promising properties of this compound from laboratory-scale research to industrial applications requires addressing challenges related to scale-up, cost-effectiveness, and long-term stability. Future research needs to focus on developing efficient and cost-effective synthesis methods that are amenable to large-scale production. Additionally, improving the operational stability and recyclability of this compound under relevant industrial conditions is crucial for practical implementation. chimia.chd-nb.info While challenges exist in the stability of some manganese oxide catalysts, ongoing research aims to improve their robustness. researchgate.netd-nb.info
Q & A
Q. What established synthesis protocols ensure reproducibility in preparing Mn(III)Tap complexes?
To synthesize this compound complexes, follow a ligand-first approach: (1) Prepare the Tap (tetraazapentacene) ligand via condensation reactions under inert atmospheres. (2) Coordinate Mn(III) ions under controlled pH and temperature (e.g., reflux in methanol at 60°C for 12 hours). (3) Purify via recrystallization or column chromatography. Validate purity using elemental analysis (C, H, N) and confirm structure via single-crystal X-ray diffraction (SCXRD) . Document solvent ratios, reaction times, and metal-ligand stoichiometry to ensure reproducibility .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing this compound’s structure?
Key techniques include:
- UV-Vis spectroscopy : Identify d-d transitions and ligand-to-metal charge transfer bands (e.g., λ = 450–600 nm).
- EPR spectroscopy : Confirm Mn(III)’s high-spin d⁴ configuration (g ≈ 2.0).
- SCXRD : Resolve bond lengths (e.g., Mn–N ≈ 1.9–2.1 Å) and coordination geometry (distorted octahedral) .
- FT-IR : Detect ligand vibrations (e.g., C=N stretches at 1600–1650 cm⁻¹). Always cross-validate with multiple methods to reduce characterization bias .
Q. What standard assays evaluate this compound’s catechol oxidase-like activity?
Use 3,5-di-tert-butylcatechol (3,5-DTBC) as a substrate in methanol. Monitor oxidation to 3,5-DTBQ (quinone) via UV-Vis at λ = 400 nm. Calculate turnover frequency (kcat) using the initial rate method:
Report conditions (temperature, solvent, substrate ratio) and compare to control experiments without catalyst .
Q. How should experimental procedures be documented to meet reproducibility standards?
- Detailed Methods : Specify equipment (e.g., Schlenk line for air-sensitive steps), solvent purity, and instrument calibration.
- Data Retention : Store raw spectra, XRD files, and kinetic data in accessible formats (e.g., .cif for crystallography) for ≥5 years .
- Supplementary Information : Include synthetic yields, error margins, and failed attempts to aid troubleshooting .
Advanced Research Questions
Q. How can contradictions in reported catalytic activities of this compound be resolved?
Contradictions often arise from:
- Variable reaction conditions (pH, solvent polarity, light intensity in photocatalysis).
- Substrate specificity (e.g., 3,5-DTBC vs. other catechols).
Resolution : (1) Replicate studies under identical conditions. (2) Perform control experiments (e.g., radical traps like EDTA for photocatalytic mechanisms). (3) Use statistical tools (ANOVA, t-tests) to assess significance of differences .
Q. What methodologies elucidate this compound’s photocatalytic degradation mechanisms?
- Trapping Experiments : Add scavengers (e.g., isopropanol for •OH, AgNO₃ for e⁻) to identify active species.
- ESR Spectroscopy : Detect radical intermediates (e.g., •O₂⁻ signals at g = 2.02).
- Kinetic Isotope Effects : Compare degradation rates in H₂O vs. D₂O to probe H-transfer steps .
- LC-MS : Identify degradation byproducts (e.g., methylene blue fragments). Publish full spectral data to support claims .
Q. How to design experiments comparing this compound with other metal complexes (e.g., Co(III))?
- Controlled Variables : Use identical substrates, light sources (e.g., 300 W Xe lamp), and catalyst loadings (µmol/L).
- Activity Metrics : Compare kcat, turnover number (TON), and half-life (t₁/₂).
- Stability Tests : Reuse catalysts for ≥5 cycles; monitor leaching via ICP-MS .
- Theoretical Modeling : Pair experiments with DFT calculations to correlate electronic structure with activity .
Q. What statistical approaches validate this compound’s catalytic efficiency data?
Q. How to optimize reaction conditions for this compound in photocatalytic applications?
Q. What ethical considerations are critical when publishing this compound research?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
